molecular formula C16H12Cl2N2O3S B14543478 2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-75-5

2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14543478
CAS No.: 62204-75-5
M. Wt: 383.2 g/mol
InChI Key: HHQSFOABQFZTCM-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound with the molecular formula C15H11Cl2NO3S It is known for its unique structure, which includes a dichlorophenyl group, a carbamothioyl group, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group and carbamothioyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetic acid
  • 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate

Uniqueness

2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62204-75-5

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

[2-[(3,4-dichlorophenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H12Cl2N2O3S/c1-9(21)23-14-5-3-2-4-11(14)15(22)20-16(24)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H2,19,20,22,24)

InChI Key

HHQSFOABQFZTCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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